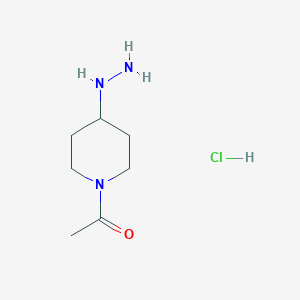
1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride typically involves the acetylation of 4-hydrazinopiperidine. One method involves reacting 4-hydrazinopiperidine with acetic anhydride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol, and the product is then purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of 1-Acetyl-4-hydrazinopiperidine.
Reduction: Alcohols or amines derived from the reduction of the acetyl group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
科学研究应用
1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with piperidine moieties.
Industry: Utilized in the production of various chemical products and as a reagent in organic synthesis
作用机制
The mechanism of action of 1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
1-Acetyl-4-aminopiperidine hydrochloride: Similar in structure but with an amino group instead of a hydrazine group.
1-Acetyl-4-(4-hydroxyphenyl)piperazine: Contains a piperazine ring and a hydroxyphenyl group.
Piperine: A naturally occurring piperidine derivative with significant biological activity
Uniqueness
1-(4-Hydrazinylpiperidin-1-yl)ethan-1-one hydrochloride is unique due to its hydrazine group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C7H16ClN3O |
|---|---|
分子量 |
193.67 g/mol |
IUPAC 名称 |
1-(4-hydrazinylpiperidin-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H15N3O.ClH/c1-6(11)10-4-2-7(9-8)3-5-10;/h7,9H,2-5,8H2,1H3;1H |
InChI 键 |
UQIQMRMOGOPYGZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCC(CC1)NN.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


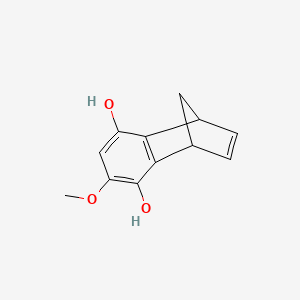
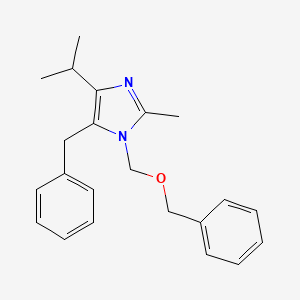
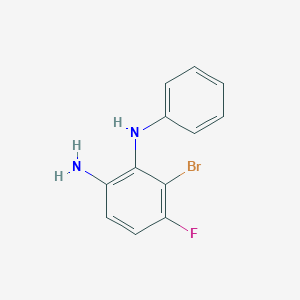
![7-bromo-2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine](/img/structure/B8427954.png)
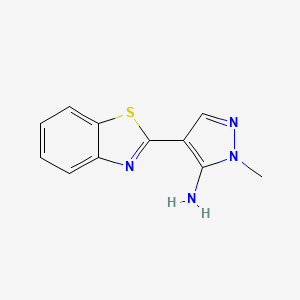

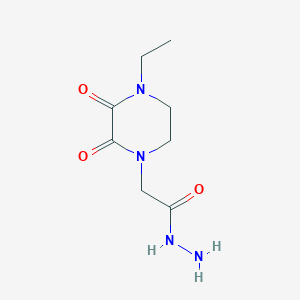
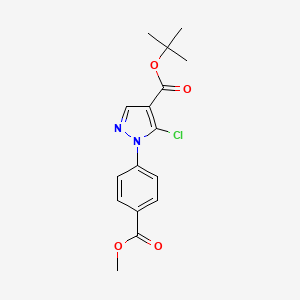

![2-tert-butyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8428001.png)



